2-Methyl-L-serine

Beschreibung

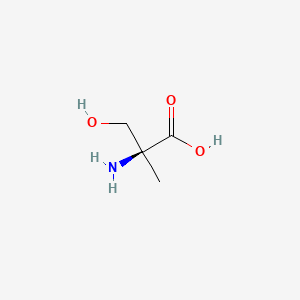

2-Methyl-L-serine (CAS: 16820-18-1) is a non-proteinogenic amino acid characterized by a methyl group substitution at the β-carbon of the serine backbone. Its molecular formula is C₄H₉NO₃, with a molar mass of 119.12 g/mol . Key properties include:

- Melting point: 286–288°C

- Optical rotation: [α] = +3.3° (in 5 M HCl, 25°C)

- Solubility: Slightly soluble in water and DMSO .

- Safety: Classified as Xi (irritant) with risk code R36/37/38 (irritating to eyes, respiratory system, and skin) .

This compound is used in peptide synthesis and biochemical research due to its stereospecificity and structural mimicry of natural serine .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937461 | |

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-18-1 | |

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2-Methyl-L-serine (CAS#: 5424-29-3) has the chemical formula C4H9NO3 and is characterized by a methyl group attached to the alpha carbon of the serine structure. Its primary target of action is Serine Hydroxymethyltransferase (SHMT) , where it competes with serine, influencing metabolic pathways related to amino acid synthesis and neurotransmitter regulation .

Chiral Building Block

In synthetic chemistry, this compound serves as a chiral building block for the synthesis of other amino acids and complex molecules. Its ability to influence molecular conformation makes it valuable in drug design and development .

Metabolic Pathway Studies

This compound plays a role in studying metabolic pathways involving serine metabolism. It can influence glycolytic activity through interactions with enzymes like PKM2, which is crucial for cancer metabolism . Understanding these interactions can lead to insights into metabolic disorders and cancer biology.

Protein Synthesis

As a derivative of serine, this compound may participate in protein synthesis and contribute to the production of phospholipids and neurotransmitters essential for cell function .

Therapeutic Use in Neurodevelopmental Disorders

Recent studies have explored the use of L-serine in treating GRIN2B-related neurodevelopmental disorders (NDD). While specific data on this compound is scarce, L-serine's efficacy in improving cognitive function in patients with similar conditions suggests that this compound could have comparable therapeutic potential .

Data Tables and Case Studies

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Neuroprotection | Alzheimer's Disease | Reduces amyloid-beta; improves cognitive function |

| Medicinal Chemistry | Synthesis of chiral compounds | Serves as a building block for drug development |

| Metabolic Research | Glycolytic pathway studies | Influences PKM2 activity; impacts cancer metabolism |

| Clinical Trials | GRIN2B-related NDD | Potential improvements in cognitive performance |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers: 2-Methyl-D-serine

The D-enantiomer (2-Methyl-D-serine , CAS: 5424-29-3) shares the same molecular formula but exhibits distinct stereochemical properties:

The L-form is more biologically relevant, as enzymes often exhibit stereoselectivity for L-amino acids .

Methylated Tyrosine Analog: 3-Methyl-L-tyrosine

3-Methyl-L-tyrosine (CAS: 17028-03-4, C₁₀H₁₃NO₃) differs in its aromatic ring substitution:

Other Methylated Amino Acids

O-Benzyl-L-serine (CAS: 4726-96-9)

- Structure : Benzyl ether protection at the hydroxyl group .

- Use : Intermediate in peptide synthesis with enhanced stability compared to this compound .

- Solubility : Lower aqueous solubility due to the hydrophobic benzyl group .

α-Methyl-L-phenylalanine (CAS: 23239-35-2)

Data Tables

Notes on Contradictions and Limitations

- Melting Point Variability : Evidence reports a decomposition point of 243°C for racemic 2-Methylserine , conflicting with the L-form’s 286–288°C . This discrepancy may arise from purity or polymorphic forms.

- Optical Rotation Conditions : Values differ between studies due to solvent (e.g., HCl vs. water) and concentration variations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Methyl-L-serine, and how can purity be assessed?

- Methodological Answer : this compound synthesis typically involves Strecker or enzymatic methods. For chemical synthesis, stoichiometric ratios of precursors (e.g., glycine derivatives and methylating agents) must be optimized to minimize side products. Purity is assessed via HPLC with UV detection (λ = 210–220 nm) and chiral columns to confirm enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate structural integrity. Ensure all reagents are documented with manufacturer details, batch numbers, and purity grades to enhance reproducibility .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate solutions across a pH range (2–10) at 25°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via spectroscopic methods.

Report buffer composition, instrument calibration details, and statistical significance of degradation rates .

Q. What biological roles or pathways involve this compound, and how can these be identified in model organisms?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) in microbial or cell cultures to trace this compound incorporation into metabolic pathways. Metabolomics via LC-MS/MS can identify intermediates. For genetic studies, employ knockout strains (e.g., E. coli mutants) to assess phenotypic changes under varying nutrient conditions. Literature reviews should prioritize primary sources indexed in PubMed or Web of Science, using MeSH terms like “amino acid metabolism” and “biosynthetic pathways” .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., substrate concentrations, cofactor availability). Design a meta-analysis:

- Systematic Review : Aggregate kinetic parameters (Km, Vmax) from published studies, filtering by assay type (e.g., spectrophotometric vs. radiometric).

- Structural Analysis : Use X-ray crystallography or cryo-EM to compare enzyme-substrate binding modes under varying conditions.

- Reproducibility Tests : Replicate key experiments with standardized buffers and enzyme sources. Statistical tools like ANOVA can identify outliers .

Q. What computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like serine hydroxymethyltransferase. Validate models with experimental mutagenesis data (e.g., alanine scanning). Parameterize force fields using quantum mechanical calculations (DFT) for methyl group interactions. Cross-reference results with databases like PDB or ChEMBL .

Q. How can experimental protocols for this compound derivatization be optimized for high-throughput screening?

- Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., reaction time, catalyst loading). Use fractional factorial designs to reduce trial counts. Analytical validation via UPLC-MS ensures derivatization efficiency. Automate workflows with liquid handlers (e.g., Hamilton STAR) and integrate data analysis pipelines (Python/R scripts) .

Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use design space modeling (QbD principles) to define acceptable parameter ranges (e.g., temperature ±2°C, pH ±0.5). Document raw material variability (e.g., supplier certificates of analysis) and include internal standards in QC protocols .

Q. How do cross-disciplinary approaches (e.g., synthetic biology, materials science) enhance this compound applications?

- Methodological Answer :

- Synthetic Biology : Engineer microbial consortia for co-production of this compound and value-added compounds (e.g., polyketides). Use CRISPR-Cas9 for pathway optimization.

- Materials Science : Functionalize polymers with this compound for biocompatible hydrogels. Characterize via rheometry and cytotoxicity assays (MTT).

Collaborate across fields using shared data repositories (e.g., Zenodo) and standardized nomenclature .

Methodological Guidelines

- Literature Reviews : Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") in Scopus/PubMed. Filter by publication date (last 10 years) and study type (e.g., in vitro, in vivo) .

- Data Reporting : Follow ICMJE standards for chemical descriptions (purity, storage conditions) and statistical methods (e.g., error bars = SD, n ≥ 3) .

- Ethical Compliance : For studies involving human/animal models, detail IRB/IACUC approvals and inclusion/exclusion criteria in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.